4-(2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile

Catalog No.
S16159925
CAS No.
M.F
C12H12N4OS
M. Wt
260.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)ethoxy)...

Product Name

4-(2-((5-Methyl-4h-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile

IUPAC Name

4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethoxy]benzonitrile

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

InChI

InChI=1S/C12H12N4OS/c1-9-14-12(16-15-9)18-7-6-17-11-4-2-10(8-13)3-5-11/h2-5H,6-7H2,1H3,(H,14,15,16)

InChI Key

MTHCXBJYKUQURA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCCOC2=CC=C(C=C2)C#N

4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile is a complex organic compound featuring a triazole moiety linked to a benzonitrile structure through an ethoxy group. The molecular formula of this compound is C14H16N4OS, and it possesses a molecular weight of 288.37 g/mol. The presence of the 1,2,4-triazole group suggests potential applications in medicinal chemistry, particularly due to its known biological activities.

The chemical behavior of 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile can be characterized by several types of reactions:

  • Nucleophilic Substitution: The sulfur atom in the triazole moiety can act as a nucleophile, facilitating substitution reactions with alkyl halides or other electrophiles.
  • Reduction Reactions: The nitrile group may undergo reduction to form corresponding amines or aldehydes under appropriate conditions.
  • Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.

Compounds containing triazole rings are recognized for their diverse biological activities. Specifically, 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile may exhibit:

  • Antifungal Activity: Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Potential Anticancer Activity: Some triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

The synthesis of 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile typically involves multi-step synthetic pathways:

  • Formation of the Triazole Moiety: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds or via cyclization reactions involving thiourea derivatives.
  • Introduction of the Ethoxy Group: Alkylation reactions using ethylene oxide or ethyl halides can be employed to attach the ethoxy group to the triazole structure.
  • Benzonitrile Coupling: The final step usually involves coupling the synthesized intermediate with benzonitrile under suitable conditions (e.g., using coupling reagents).

The applications of 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile are diverse:

  • Pharmaceutical Development: As a potential lead compound for developing new antifungal or antimicrobial agents.
  • Agricultural Chemicals: Its biological activity may lend itself to use as a pesticide or fungicide.
  • Material Science: Its unique chemical structure could be explored for applications in polymer chemistry or as a precursor for novel materials.

Studies on the interactions of 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Enzyme Inhibition Studies: Assessing its inhibitory effects on enzymes involved in fungal or bacterial metabolism.
  • Binding Affinity Studies: Evaluating how well it binds to specific receptors or proteins associated with disease pathways.

Several compounds share structural similarities with 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile. Here are some notable comparisons:

Compound NameStructureUnique Features
4-(1H-1,2,4-Triazol-1-yl)methylbenzonitrileStructureContains a simple triazole without ethoxy substitution.
5-MethyltriazoleStructureA simpler structure that lacks the benzonitrile moiety and ethoxy group.
5-(3-Bromophenyl)-4-methyltriazoleStructureContains bromine substitution which may enhance biological activity compared to unsubstituted variants.

These compounds highlight the uniqueness of 4-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethoxy)benzonitrile due to its specific combination of functional groups and potential applications in various fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

260.07318219 g/mol

Monoisotopic Mass

260.07318219 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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